Product packaging for Diphenylsilanediol bis(3-nitrobenzoate)(Cat. No.:CAS No. 129459-88-7)

Diphenylsilanediol bis(3-nitrobenzoate)

Cat. No.: B12706492
CAS No.: 129459-88-7
M. Wt: 514.5 g/mol
InChI Key: MAXITZFAXKEMKF-UHFFFAOYSA-N
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Description

Diphenylsilanediol bis(3-nitrobenzoate) is a derivative of diphenylsilanediol, a silanol known for its role as a key intermediate in the development of advanced materials . The parent compound, diphenylsilanediol, is a versatile building block in chemical synthesis, particularly in the production of silicone resins, rubbers, and polymers for high-performance applications like LED and electronic encapsulation materials . In its native form, diphenylsilanediol can act as a structure control agent in silicone rubber, influencing the cross-linking process to modify the physical and mechanical properties of the final polymer network . The esterification of its silanol groups with 3-nitrobenzoic acid to form the bis(3-nitrobenzoate) derivative is typically performed to alter its properties, such as increasing solubility in organic media or modifying its reactivity for specific polymerization processes. This functionalization makes it a valuable reagent for researchers developing new organic-inorganic hybrid materials, studying polymer chemistry, and exploring novel synthetic pathways. The nitroaromatic esters introduced in this compound may also impart characteristics useful in the study of nonlinear optics or as precursors for more complex molecular architectures. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H18N2O8Si B12706492 Diphenylsilanediol bis(3-nitrobenzoate) CAS No. 129459-88-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129459-88-7

Molecular Formula

C26H18N2O8Si

Molecular Weight

514.5 g/mol

IUPAC Name

[(3-nitrobenzoyl)oxy-diphenylsilyl] 3-nitrobenzoate

InChI

InChI=1S/C26H18N2O8Si/c29-25(19-9-7-11-21(17-19)27(31)32)35-37(23-13-3-1-4-14-23,24-15-5-2-6-16-24)36-26(30)20-10-8-12-22(18-20)28(33)34/h1-18H

InChI Key

MAXITZFAXKEMKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Diphenylsilanediol Bis 3 Nitrobenzoate

Strategies for Diphenylsilanediol (B146891) Precursor Synthesis

The synthesis of the target molecule begins with the preparation of its core precursor, diphenylsilanediol (Ph₂Si(OH)₂). This pivotal intermediate is primarily synthesized through the hydrolysis of a suitable diphenylsilane (B1312307) derivative. The most common and historically significant method is the hydrolysis of diphenyldichlorosilane (Ph₂SiCl₂). wikipedia.org This reaction, however, produces hydrogen chloride (HCl) as a byproduct, which can catalyze the self-condensation of the silanediol (B1258837) product into polymeric siloxanes, thereby reducing the yield. oup.com

To mitigate this, several strategies have been developed. One effective approach involves the direct hydrolysis of diphenyldichlorosilane using a stoichiometric amount of water dissolved in an inert organic solvent, followed by the complete removal of the generated HCl using a base. oup.com Various bases such as aniline, pyridine (B92270), calcium carbonate, or sodium carbonate can be employed for this purpose. oup.com The use of sodium hydrogen carbonate is particularly noteworthy, as it reacts with the diphenyldichlorosilane in a process where the water for hydrolysis is supplied by the decomposition of the carbonate itself. oup.com

An alternative and often cleaner route involves the hydrolysis of diphenyldialkoxysilanes, such as diphenyldimethoxysilane or diphenyldiethoxysilane. google.com This method proceeds by reacting the diphenyldialkoxysilane with deionized water in the presence of an acid catalyst and an organic solvent. google.comguidechem.com The reaction is typically conducted under reflux conditions, followed by cooling, aging, and filtration to yield the diphenylsilanediol product as needle-shaped crystals. google.com This pathway avoids the generation of corrosive HCl, leading to a product with higher purity and fewer byproducts. google.com

Table 1: Comparison of Synthetic Routes for Diphenylsilanediol

Starting MaterialKey Reagents/CatalystsReaction ConditionsReported YieldReference
DiphenyldichlorosilaneAniline, WaterNot specified93% oup.com
DiphenyldichlorosilaneSodium Hydrogen Carbonate, Water (from decomposition)Pre-heated to ~50°C, exothermic reaction90% oup.com
DiphenyldichlorosilaneSodium Hydroxide (B78521) (5% aqueous solution)0-2°C92% google.com
DiphenyldimethoxysilaneDeionized Water, Solid Acid Catalyst, Organic SolventReflux at 50-60°C for 1-2 hoursNot specified guidechem.com
DiphenyldialkoxysilaneDeionized Water, Acid Catalyst, Ketone or Ether SolventReflux at 55-65°C for 4-6 hoursHigh (product content reaches 99.7%) google.com

Esterification Reactions for Formation of Silane (B1218182) Esters

Once the diphenylsilanediol precursor is obtained, the next critical stage is the formation of the ester linkages with 3-nitrobenzoyl groups. This transformation falls under the broader category of organosilicon ester synthesis.

Conventional Esterification Routes for Organosilicon Compounds

The conventional synthesis of organosilicon esters, such as Diphenylsilanediol bis(3-nitrobenzoate), typically involves the reaction of a silanol (B1196071) with a carboxylic acid derivative. The most direct method is the reaction of diphenylsilanediol with two equivalents of 3-nitrobenzoyl chloride. This reaction is an example of acylation, where the hydroxyl groups of the silanol act as nucleophiles, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is generally carried out in the presence of a tertiary amine base, such as pyridine or triethylamine, which serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

The requisite 3-nitrobenzoyl chloride is itself prepared from 3-nitrobenzoic acid. Common methods for this conversion include reacting the carboxylic acid with reagents like thionyl chloride or phosphorus pentachloride. orgsyn.org

Alternatively, direct esterification between diphenylsilanediol and 3-nitrobenzoic acid can be performed, although this typically requires a catalyst and conditions to remove water to drive the reaction to completion, such as in the Steglich or Yamaguchi esterification methods. researchgate.netorganic-chemistry.org The Yamaguchi esterification, for instance, involves the in-situ formation of a mixed anhydride (B1165640) from the carboxylic acid, which is then reacted with the alcohol (in this case, the silanol) to form the ester under mild conditions. researchgate.net

Investigation of Enzyme-Catalyzed Synthesis of Silicon Esters

In line with the principles of green chemistry, enzymatic catalysis offers a sustainable alternative to conventional chemical synthesis. Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments but can be ingeniously employed to synthesize esters in non-aqueous media or under low-water conditions. nih.gov These enzymes, which typically belong to the α/β-hydrolase family, can catalyze esterification and transesterification reactions. nih.gov

The application of enzymes to the synthesis of organosilicon compounds is an emerging field. acs.org While the direct enzymatic synthesis of Diphenylsilanediol bis(3-nitrobenzoate) has not been specifically documented, the principles of biocatalysis suggest its feasibility. The synthesis could be approached via a lipase-catalyzed transesterification, where diphenylsilanediol reacts with an activated ester of 3-nitrobenzoic acid, such as methyl 3-nitrobenzoate or vinyl 3-nitrobenzoate. researchgate.net The enzyme's catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate) would facilitate the acyl transfer from the donor ester to the silanol. nih.gov

Challenges include the non-natural structure of the organosilicon substrate, which may affect enzyme recognition and activity. However, research has demonstrated that enzymes can be engineered or adapted to catalyze reactions on silicon-containing molecules. acs.org The key parameters influencing such a reaction would be the choice of lipase, the reaction medium (often an organic solvent to shift the equilibrium towards synthesis), temperature, and the molar ratio of the substrates. nih.gov

Advanced Purification and Isolation Techniques for Organosilicon Esters

The final step in the synthesis is the purification and isolation of the target compound, Diphenylsilanediol bis(3-nitrobenzoate). The purity of the final product is highly dependent on the purity of the precursors and the efficiency of the purification method. For solid organosilicon compounds, standard techniques such as recrystallization and flash column chromatography are widely employed. unt.edu

Recrystallization is a common method for purifying solid products. savemyexams.com The crude solid is dissolved in a suitable hot solvent or solvent mixture (e.g., an ethanol-water mixture), and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. savemyexams.comorgsyn.org The choice of solvent is critical to ensure high recovery of the pure product.

Flash column chromatography is another powerful technique for separating the desired ester from unreacted starting materials or byproducts. unt.edu The crude mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system, such as a hexane/ethyl acetate (B1210297) mixture. unt.edu Components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure ester.

More advanced purification strategies can be applied, particularly for removing persistent impurities. Hydrometallurgical techniques, such as acid leaching with hydrofluoric acid (HF) or mixed acid systems, are effective for removing metallic impurities from silicon materials, a concept that can be adapted for purifying organosilicon intermediates. mdpi.comresearchgate.net Additionally, novel methods such as treating crude ester products with water-soluble polysaccharide derivatives have been patented to remove residual alcohols and other polar impurities. google.com The purity of the final isolated product is typically confirmed through analytical techniques such as melting point analysis, NMR spectroscopy, and mass spectrometry. unt.edusavemyexams.com

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of Diphenylsilanediol (B146891) bis(3-nitrobenzoate), providing atom-specific information about the connectivity and environment of the silicon center and its organic ligands.

Silicon-29 (²⁹Si) NMR spectroscopy offers direct insight into the coordination environment of the silicon atom. For Diphenylsilanediol bis(3-nitrobenzoate), the silicon atom is tetra-coordinated, bonded to two phenyl groups and two oxygen atoms of the nitrobenzoate ligands. The chemical shift (δ) is sensitive to the nature of these substituents. While specific experimental data for Diphenylsilanediol bis(3-nitrobenzoate) is not widely published, the expected chemical shift can be inferred from related structures. For instance, in an eight-membered borasiloxane ring containing a diphenylsilyl moiety (C₆H₅)₂Si, the ²⁹Si signal appears at approximately -45 ppm. researchgate.net This upfield shift relative to tetramethylsilane (B1202638) (TMS) is characteristic of silicon atoms bonded to two carbon and two oxygen atoms. The electron-withdrawing nature of the phenyl and nitrobenzoate groups influences the electron density around the silicon nucleus, which in turn governs its shielding and resonance frequency.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the organic portions of the molecule: the two phenyl rings directly attached to the silicon and the two 3-nitrobenzoate ligands. By analyzing the spectra of the precursor, diphenylsilanediol, and a related fragment, methyl 3-nitrobenzoate, the expected signals for the target molecule can be accurately predicted. nih.govcore.ac.ukrsc.org

The ¹H NMR spectrum would show two main sets of signals:

Phenyl Protons: Multiplets in the aromatic region, typically between δ 7.46–7.73 ppm, corresponding to the protons on the two phenyl rings attached to the silicon atom. core.ac.uk

3-Nitrobenzoate Protons: A distinct set of signals for the aromatic protons of the 3-nitrobenzoate groups, expected in the δ 7.65-8.76 ppm range. nih.gov The proton ortho to the nitro group would be the most deshielded.

The ¹³C NMR spectrum would similarly show signals corresponding to both the diphenylsilyl core and the nitrobenzoate ligands.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

Part of Molecule Nucleus Predicted Chemical Shift (ppm) Notes
Diphenylsilyl Moiety¹H7.46 - 7.73 (multiplet)Based on data for diphenylsilanediol. core.ac.uk
Diphenylsilyl Moiety¹³C~130 - 135Aromatic carbons. Based on data for diphenylsilanediol. cnrs.fr
3-Nitrobenzoate Ligand¹H7.65 - 8.76Complex multiplet pattern for aromatic protons. nih.gov
3-Nitrobenzoate Ligand¹³C~124 - 165Includes aromatic and carbonyl carbons. nih.gov
Silicon Center²⁹Si~ -45Estimated from similar (Ph)₂Si(O-)₂ structures. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups within Diphenylsilanediol bis(3-nitrobenzoate). The spectra are dominated by vibrations of the Si-O-C linkage, the carbonyl group, the nitro group, and the phenyl rings.

The key vibrational modes for structural confirmation are the stretching frequencies of the Si-O-C bridge and the carbonyl (C=O) group of the ester linkage.

Si-O-C Stretching: The Si-O bond in organosilicon compounds typically gives rise to strong absorption bands in the IR spectrum. For siloxane structures, the Si-O stretching vibration (ν(Si-O)) is found in the 1000-1100 cm⁻¹ region. researchgate.net This band is a key diagnostic marker for the formation of the ester linkage between diphenylsilanediol and 3-nitrobenzoic acid.

Carbonyl (C=O) Stretching: The C=O stretching vibration (ν(C=O)) of an aromatic ester is a very strong and sharp band in the IR spectrum, typically appearing around 1720-1740 cm⁻¹. The conjugation with the benzene (B151609) ring and the electronic influence of the silicon atom via the Si-O-C bond can slightly shift this frequency.

Nitro (NO₂) Group Vibrations: The nitro group will exhibit characteristic symmetric and asymmetric stretching vibrations. These typically appear as strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Si-Phenyl Vibrations: The bond between silicon and the phenyl rings (Si-C) also has characteristic vibrations, with a notable ν(Si-C) band observed around 1307 cm⁻¹. researchgate.net

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric vibrations of the phenyl rings and the Si-Ph framework are expected to be prominent in the Raman spectrum. jkps.or.krjkps.or.kr

Interactive Data Table: Key Predicted Vibrational Frequencies (cm⁻¹)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Ester Carbonylν(C=O)~1730Strong (IR)
Nitro Groupνasym(NO₂)~1530Strong (IR)
Nitro Groupνsym(NO₂)~1350Strong (IR)
Siloxane Linkageν(Si-O-C)~1070Strong (IR)
Phenyl RingsAromatic ν(C=C)1400 - 1600Medium-Strong (IR, Raman)
Silicon-Phenylν(Si-C)~1307Medium (IR, Raman)

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and elemental formula of Diphenylsilanediol bis(3-nitrobenzoate). The molecular formula is C₂₆H₁₈N₂O₈Si, with a monoisotopic mass of approximately 514.08 Da. uni.lu Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be observed as various adducts, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. uni.lunih.gov

Analysis of the fragmentation pattern in tandem MS (MS/MS) provides structural information. Common fragmentation pathways for silyl (B83357) esters include the cleavage of the bonds adjacent to the silicon atom. nih.govresearchgate.net For Diphenylsilanediol bis(3-nitrobenzoate), expected fragmentation would involve:

Loss of a 3-nitrobenzoate radical or a neutral 3-nitrobenzoic acid molecule.

Cleavage of the Si-phenyl bond, resulting in the loss of a phenyl radical.

Alpha cleavage adjacent to the carbonyl group of the ester. udel.eduwhitman.edu

These fragmentation patterns help to piece together the molecular structure and confirm the identity of the ligands attached to the silicon center.

Interactive Data Table: Predicted ESI-MS Adducts

Adduct Formula Calculated m/z
[M+H]⁺[C₂₆H₁₉N₂O₈Si]⁺515.09
[M+Na]⁺[C₂₆H₁₈N₂O₈SiNa]⁺537.07
[M-H]⁻[C₂₆H₁₇N₂O₈Si]⁻513.08

Data sourced from predicted values. uni.lu

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

A comprehensive search of the Cambridge Structural Database (CSD) and the available scientific literature did not yield a reported crystal structure for Diphenylsilanediol bis(3-nitrobenzoate). wikipedia.orgillinois.edu Therefore, while other spectroscopic methods provide robust evidence for its molecular structure, the definitive solid-state arrangement, including specific bond lengths and angles, remains undetermined experimentally.

Mechanistic Insights and Reactivity Studies of Silane Esters

Hydrolysis and Condensation Kinetics

Initially, the ester groups are hydrolyzed to form reactive silanol (B1196071) groups. researchgate.net These silanol intermediates are generally unstable and tend to undergo subsequent condensation reactions with other silanols or remaining ester groups to form siloxane (Si-O-Si) linkages. gelest.comresearchgate.net This process can ultimately lead to the formation of polymeric networks. researchgate.net For diorganodialkoxysilanes, hydrolysis yields silanediols, such as the parent compound, diphenylsilanediol (B146891). gelest.com While diphenylsilanediol itself is stable under normal conditions, the presence of impurities, particularly bases, can catalyze its condensation. wikipedia.org

Both acid and base catalysis significantly accelerate the hydrolysis of silane (B1218182) esters. tandfonline.comcfmats.com The reaction mechanisms, however, differ substantially depending on the pH of the medium. nih.gov

Acid Catalysis: Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom in the alkoxy or, in this case, the nitrobenzoate group. gelest.comresearchgate.net This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The hydrolysis rate under acidic conditions is generally faster than under basic conditions. gelest.comgelest.com Acid catalysis tends to favor hydrolysis over condensation, leading to the formation of more stable silanol intermediates and more linear, less-branched polymeric structures. researchgate.netgelest.com The general mechanism is considered to be a bimolecular displacement (SN2-Si type). unm.edu

Base Catalysis: In basic media, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanol group (a silanolate anion) on the silicon atom. nih.govunm.edu This leads to the formation of a pentacoordinate silicon intermediate or transition state. nih.gov Base-catalyzed hydrolysis and condensation rates are typically faster, resulting in highly branched, particle-like structures, often leading to rapid gelation. gelest.comunm.edu

Catalyst TypeGeneral Effect on Hydrolysis RateResulting Structure
Acid (H⁺)High rate of hydrolysis gelest.comLinear polymers gelest.com
Base (OH⁻)High rate of condensation gelest.comBranched networks unm.edu

Under basic conditions, the silanolate anion (R₃Si-O⁻) plays a crucial role, particularly in the condensation step. The hydrolysis of the initial silane ester generates silanol (Si-OH) groups. In a basic environment, these silanols can be deprotonated to form highly nucleophilic silanolate anions. unm.edu These anions can then attack another silicon atom from a neutral silanol or an unreacted ester molecule. nih.gov This process is a key pathway for the formation of siloxane (Si-O-Si) bonds during base-catalyzed condensation. The reactivity of these hypervalent silicon intermediates is a central aspect of their chemistry. lsu.edu

The kinetics of silane ester hydrolysis and condensation are highly sensitive to several environmental and structural factors.

Solvent: The solvent can influence reaction rates and even the reaction order. tandfonline.com The presence of an alcohol co-solvent, such as ethanol, can slow down the hydrolysis reaction, as it can participate in the reverse esterification reaction. cfmats.comresearchgate.net Protic solvents can also stabilize intermediates through hydrogen bonding. researchgate.net

pH: The pH of the solution has a dramatic effect on the reaction rate. The hydrolysis rate is slowest at a neutral pH of around 7 and is significantly accelerated by both acidic and basic conditions. cfmats.comresearchgate.net For non-amino silanes, adjusting the pH to an acidic range (e.g., 3-5) is a common strategy to promote controlled hydrolysis. cfmats.com The minimum rate is observed around pH 7, with the rate increasing at both higher and lower pH values. unm.edu

Substituents: The electronic and steric nature of the substituents on the silicon atom significantly impacts reactivity.

Electronic Effects: Electron-withdrawing groups attached to the silicon atom increase its electrophilicity, making it more susceptible to nucleophilic attack. This generally accelerates hydrolysis under basic conditions. unm.edu Conversely, electron-donating groups, like alkyl groups, increase the electron density on the silicon, which can stabilize the positively charged transition state in acid-catalyzed hydrolysis, thus increasing the rate under acidic conditions. unm.edu For Diphenylsilanediol bis(3-nitrobenzoate), the two phenyl groups and two electron-withdrawing 3-nitrobenzoate groups would create a highly electrophilic silicon center.

Steric Effects: Bulky substituents on the silicon atom can sterically hinder the approach of the nucleophile, slowing down the hydrolysis rate. tandfonline.comresearchgate.net This effect is particularly pronounced in base-catalyzed reactions. tandfonline.com The rate of hydrolysis for alkoxy groups generally follows the order: CH₃O- > C₂H₅O- > C₃H₇O-, reflecting the increasing steric bulk. gelest.com

FactorConditionEffect on Hydrolysis Rate
pH Acidic (e.g., pH 2-4)Accelerated researchgate.net
Neutral (e.g., pH 7)Slowest cfmats.com
Basic (e.g., pH 8-10)Accelerated researchgate.net
Substituents (on Si) Electron-donatingAccelerates in acid unm.edu
Electron-withdrawingAccelerates in base unm.edu
Sterically bulkyDecreased rate researchgate.net
Solvent Alcohol co-solventDecreased rate cfmats.com

Ester Bond Transformations and Selectivity

The silicon-ester linkage is central to the reactivity of compounds like Diphenylsilanediol bis(3-nitrobenzoate). Its formation and cleavage are key transformations.

The cleavage of carboxylic ester bonds by silicon-based reagents is a well-established transformation. Reagents like iodotrimethylsilane, or a mixture of a silane and iodine, can efficiently cleave ester bonds under neutral conditions. nih.govworldscientific.com The mechanism is thought to involve a six-membered ring transition state. nih.gov The formation of silyl (B83357) esters can be accomplished through various methods, including the reaction of an acid with a silylating agent or via hydrosilylation of certain unsaturated acids in the presence of a catalyst. nih.gov

The hydrolysis reactions discussed in section 4.1 are the primary examples of Si-O-ester bond cleavage for this class of compounds. The stability of the Si-O bond can be influenced by neighboring functional groups capable of providing internal catalysis. nih.gov

Organosilicon compounds, particularly hydrosilanes, are widely used as reducing agents in organic synthesis. organic-chemistry.org While the direct reduction of a silane ester like Diphenylsilanediol bis(3-nitrobenzoate) is not commonly described, related transformations provide insight into potential reductive pathways.

Carboxylic esters can be reduced via catalytic hydrosilylation. For instance, iridium-catalyzed hydrosilylation of esters can produce silyl acetal (B89532) intermediates. nih.gov These intermediates can then be further transformed. Other methods involve the direct reduction of esters to alcohols or ethers using silanes in combination with other reagents. For example, the combination of a silane and a catalyst like indium(III) chloride can reduce certain alcohols but is chemoselective and may not affect ester groups. organic-chemistry.org A two-step deoxygenation of esters to ethers can be achieved through reductive acetylation using diisobutylaluminum hydride (DIBALH) followed by a further reduction step. nih.gov

Reactivity at the Silicon Center

The reactivity of Diphenylsilanediol bis(3-nitrobenzoate) is largely dictated by the properties of the central silicon atom, which is bonded to two phenyl groups and two 3-nitrobenzoate groups. These substituents modulate the electrophilicity and steric environment of the silicon center, influencing its interaction with various reagents.

Nucleophilic Attack and Electrophilicity of Silicon

The silicon atom in Diphenylsilanediol bis(3-nitrobenzoate) is an electrophilic center, susceptible to nucleophilic attack. This electrophilicity is a consequence of the significant electronegativity difference between silicon and the oxygen atoms of the benzoate (B1203000) ligands. The presence of electron-withdrawing nitro groups on the benzoate rings further enhances the partial positive charge on the silicon atom, making it more reactive towards nucleophiles compared to simpler alkoxysilanes.

Nucleophilic substitution at an acylsilicon center typically follows an addition-elimination mechanism, analogous to nucleophilic acyl substitution on a carbon center. youtube.commasterorganicchemistry.com The reaction is initiated by the attack of a nucleophile on the electrophilic silicon atom, leading to the formation of a transient, pentacoordinate silicon intermediate, often referred to as a trigonal bipyramidal complex. libretexts.org This step is generally the rate-determining step of the process. The intermediate then collapses, expelling one of the 3-nitrobenzoate groups as a leaving group to yield the substituted product.

Table 1: Factors Influencing Nucleophilic Attack on Silane Esters

FactorDescriptionImpact on Diphenylsilanediol bis(3-nitrobenzoate)
Electrophilicity of Silicon The partial positive charge on the silicon atom.Enhanced by two electronegative oxygen atoms and electron-withdrawing nitrobenzoate groups.
Nature of Leaving Group The stability of the group that is displaced.The 3-nitrobenzoate anion is a good leaving group, stabilized by resonance and the nitro group.
Steric Hindrance The spatial arrangement of groups around the silicon center.The two phenyl groups create some steric bulk, which may influence the trajectory of nucleophilic attack.
Nucleophile Strength The reactivity of the attacking species.Stronger nucleophiles (e.g., organolithium reagents) will react more readily than weaker ones (e.g., neutral alcohols).
Reaction Conditions Presence of acid or base catalysts.Acid catalysis can activate the substrate, while basic conditions can generate a more potent nucleophile. libretexts.orgyoutube.com

Stereochemical Considerations in Silicon Reactions

While Diphenylsilanediol bis(3-nitrobenzoate) is an achiral molecule, the principles of stereochemistry are fundamental to understanding reactions at silicon centers, particularly in related chiral systems. The synthesis of silicon-stereogenic silanes, where the silicon atom itself is a center of chirality, is a significant challenge in organosilicon chemistry.

Reactions involving nucleophilic substitution at a chiral silicon center can proceed with either retention or inversion of configuration, depending on the reaction mechanism, the nature of the leaving group, and the attacking nucleophile. The formation of a pentacoordinate intermediate is key to determining the stereochemical outcome. The geometry of this intermediate and the positions of entry and departure of the nucleophile and leaving group (apical vs. equatorial) dictate the final stereochemistry. The presence of basic impurities can accelerate the condensation of silanol groups, a reaction that proceeds through similar intermediates. wikipedia.org

For instance, in related systems, the choice of catalyst and reaction conditions allows for the selective synthesis of specific stereoisomers. This stereochemical control is crucial in applications such as asymmetric synthesis, where the three-dimensional structure of a molecule determines its biological activity or material properties. acs.org

Catalytic Applications and Roles in Organic Synthesis

The unique structure of the diphenylsilanediol moiety, combined with the reactivity imparted by the nitrobenzoate leaving groups, positions Diphenylsilanediol bis(3-nitrobenzoate) as a potentially valuable compound in catalysis and synthetic methodologies.

Utilization of Diphenylsilanediol Motifs in Catalytic Systems

Diphenylsilanediol itself is a versatile organosilicon compound used as an intermediate in the production of silicone polymers, resins, and rubbers. chemicalbook.com Its structural motif, Ph₂Si(OH)₂, serves as a rigid and well-defined building block. This core can be incorporated into more complex molecular architectures, including ligands for transition metal catalysts or as a foundational element for dendrimers. For example, diphenylsilanediol has been used as a core component in the synthesis of phosphorus-containing dendrimers that may have catalytic applications.

The controlled hydrolysis of precursors like diphenyldichlorosilane can be catalyzed by rhodium or iridium complexes to selectively yield diphenylsilanediol. nih.gov Furthermore, the diol functionality allows it to act as a hydrogen-bond donor, a property that can be exploited in designing organocatalysts for various transformations. While Diphenylsilanediol bis(3-nitrobenzoate) is an esterified form, it can be seen as a protected or activatable version of the diphenylsilanediol core, ready to be unmasked or utilized in reactions where the diol itself might be too reactive or incompatible with the desired conditions.

Intermediacy in Cross-Coupling and Amidation Reactions

The structure of Diphenylsilanediol bis(3-nitrobenzoate) suggests its potential as an electrophilic partner in cross-coupling reactions. In these reactions, a transition metal catalyst, typically palladium- or nickel-based, facilitates the formation of a new bond between two fragments. wikipedia.org

The 3-nitrobenzoate group can function as a leaving group, similar to halides or triflates commonly used in cross-coupling. nih.gov Specifically, the activation of C-O bonds in benzoates has been demonstrated in nickel-catalyzed cross-coupling reactions, where the benzoate is the leaving group. nih.gov It is plausible that Diphenylsilanediol bis(3-nitrobenzoate) could act as a source of a "Ph₂Si" unit in a silyl-variant of the Suzuki-Miyaura or similar cross-coupling reactions. nih.govmdpi.com In such a hypothetical reaction, an organometallic nucleophile (R-M) would couple with the silicon center, displacing one or both nitrobenzoate groups to form a new Si-C bond.

Table 2: Potential Cross-Coupling Reactions Involving Acyloxy-Silane Electrophiles

Coupling TypeElectrophileNucleophileCatalystPotential Product from Target Cmpd.
Suzuki-Miyaura Type R-Si(OAr)₃R'-B(OR)₂PalladiumR'-Si(Ph)₂(O-nitrobenzoate)
Stille Type R-Si(OAr)₃R'-Sn(Alkyl)₃PalladiumR'-Si(Ph)₂(O-nitrobenzoate)
Hiyama Type R-Si(OR)₃R'-Si(OR)₃PalladiumR'-Si(Ph)₂(O-nitrobenzoate)
Negishi Type R-Si(OAr)₃R'-ZnXPalladium/NickelR'-Si(Ph)₂(O-nitrobenzoate)

In the context of amidation, Diphenylsilanediol bis(3-nitrobenzoate) could react with primary or secondary amines. The reaction would proceed via nucleophilic attack of the amine's nitrogen atom on the electrophilic silicon center. This would form the characteristic pentacoordinate intermediate, which would then collapse to eliminate a molecule of 3-nitrobenzoic acid (or its salt), resulting in the formation of a new silicon-nitrogen bond. This transformation provides a potential route to silylamines or aminosiloxanes, which are valuable intermediates in organic and materials chemistry.

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intricate details of bonding and electron distribution within a molecule. For Diphenylsilanediol (B146891) bis(3-nitrobenzoate), these studies illuminate the nature of its key chemical bonds and the electronic environment of the central silicon atom.

Analysis of Silicon-Oxygen and Silicon-Carbon Bond Characters

The bonding in organosilicon compounds is distinct from their carbon analogues. The silicon-oxygen (Si-O) and silicon-carbon (Si-C) bonds in Diphenylsilanediol bis(3-nitrobenzoate) are central to its structure and reactivity.

The Si-O bond is characterized by a significant polarity due to the large electronegativity difference between silicon (1.90) and oxygen (3.44) on the Pauling scale. This results in a strong, partially ionic bond. Computational studies on related silanols and siloxanes consistently show a high degree of charge separation, with silicon bearing a partial positive charge and oxygen a partial negative charge. In addition to the sigma bond, the interaction between the nonbonding electron pairs on the oxygen and the empty 3d orbitals of silicon can lead to a degree of pπ-dπ back-bonding, which shortens and strengthens the Si-O bond more than would be expected for a single bond. Extended Hückel molecular orbital calculations on various silicate (B1173343) minerals have demonstrated a correlation between the calculated Mulliken bond overlap populations and the experimentally observed Si-O bond lengths; shorter bonds are associated with larger overlap populations msaweb.org.

The Si-C bond, while also polar, is less so than the Si-O bond, with carbon being more electronegative (2.55) than silicon. These bonds are generally longer and weaker than carbon-carbon bonds. In the case of the phenyl groups attached to the silicon in Diphenylsilanediol bis(3-nitrobenzoate), the electronic interaction involves the σ-framework and potential interactions with the π-system of the aromatic rings. Quantum chemical calculations on phenylsilanes have shown that the energy structure is largely determined by the phenyl ligands, with some perturbation from the silicon valence orbitals wikipedia.org.

A hypothetical data table based on density functional theory (DFT) calculations for a model system is presented below to illustrate these characteristics.

Bond TypePredicted Bond Length (Å)Predicted Mulliken Overlap Population
Si-O1.650.75
Si-C (phenyl)1.870.60

Hypervalent Character and Coordination Environment of Silicon

The silicon atom in Diphenylsilanediol bis(3-nitrobenzoate) is formally tetracoordinate. However, silicon's ability to expand its coordination sphere to form hypervalent species (penta- or hexacoordinate) is a well-documented phenomenon, particularly when bonded to electronegative atoms like oxygen researchgate.net. The presence of two ester linkages to the electronegative 3-nitrobenzoate groups can influence the Lewis acidity of the silicon center.

Computational models suggest that the coordination environment around silicon in such compounds can be susceptible to nucleophilic attack, leading to transient hypervalent intermediates. The stability of these hypervalent states is highly dependent on the nature of the ligands. The phenyl groups and the bulky nitrobenzoate groups would sterically hinder the approach of nucleophiles, but intramolecular coordination or interaction with solvent molecules could still induce a higher coordination state. Studies on dialkylsilanediols have shown their potential to act as transition-state analogues, where the silicon center adopts a geometry mimicking a tetrahedral transition state in enzymatic hydrolysis mdpi.comnih.gov. This suggests that the silicon in Diphenylsilanediol bis(3-nitrobenzoate) possesses a degree of electrophilic character, predisposing it to interactions that could lead to a hypervalent state.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, including the identification of transient intermediates and transition states.

Transition State Geometry and Energy Barrier Analysis

The formation of Diphenylsilanediol bis(3-nitrobenzoate) from diphenylsilanediol and 3-nitrobenzoyl chloride, or a similar acylating agent, would proceed through a transition state. Computational analysis, likely using DFT methods, can be employed to model the geometry of this transition state and calculate its associated energy barrier.

In a typical esterification reaction involving a silanol (B1196071), the reaction mechanism would involve the nucleophilic attack of the silanol oxygen on the carbonyl carbon of the acylating agent. Transition state structures for such reactions are characterized by the partial formation of the new Si-O-C bond and the partial breaking of the bond to the leaving group (e.g., chloride). The geometry at the silicon and carbonyl carbon atoms would be distorted from their ground-state tetrahedral and trigonal planar arrangements, respectively. The energy barrier, or activation energy, determines the reaction rate. For related silyl (B83357) ester systems, these barriers can be influenced by catalysts, solvent effects, and the electronic nature of the substituents. The electron-withdrawing nitro groups on the benzoate (B1203000) moiety would make the carbonyl carbon more electrophilic, likely lowering the activation energy for the esterification reaction compared to an unsubstituted benzoate.

A hypothetical energy profile for a related silyl esterification reaction is presented below.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Silanol + Acyl Chloride)0
2Transition State+15
3Products (Silyl Ester + HCl)-5

Molecular Dynamics Simulations for Kinetic and Thermodynamic Understanding

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into conformational flexibility, intermolecular interactions, and the influence of the surrounding environment (e.g., solvent) on the molecule's structure and reactivity.

For Diphenylsilanediol bis(3-nitrobenzoate), MD simulations could be used to explore its conformational landscape. The rotation around the Si-O, O-C, and Si-C bonds would allow the phenyl and nitrobenzoate groups to adopt various orientations. These simulations can reveal the most stable (lowest energy) conformations and the energy barriers between them. Furthermore, MD simulations can be used to study the interaction of the molecule with solvent molecules, which can be crucial for understanding its solubility and reactivity in different media. By simulating the system at different temperatures, thermodynamic properties such as enthalpy and entropy can be estimated, providing a more complete picture of the system's energetics. While specific MD studies on this compound are not available, simulations on similar ester compounds have been used to investigate their aggregation and permeation through membranes, highlighting the utility of this technique.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides methods to predict various spectroscopic properties, which can then be compared with experimental data for structure verification. For a novel or uncharacterized compound like Diphenylsilanediol bis(3-nitrobenzoate), these predictions are invaluable.

Quantum chemical methods, particularly DFT, can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. Key vibrational modes for this molecule would include the Si-O-C stretching frequencies, the C=O stretch of the ester groups, the N-O stretches of the nitro groups, and various modes associated with the phenyl rings. For instance, studies on diphenylsilanediolates have identified the ν(Si-Ph) bond vibration around 1122 cm⁻¹ nih.gov.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si) can also be predicted with good accuracy. The chemical shifts are highly sensitive to the local electronic environment of each nucleus. Calculations on related molecules like 3- and 4-nitrobenzaldehyde (B150856) oximes have shown a very good agreement between calculated and experimental ¹H and ¹³C NMR chemical shifts. For Diphenylsilanediol bis(3-nitrobenzoate), the predicted ²⁹Si NMR chemical shift would be particularly informative about the coordination environment of the silicon atom.

Finally, electronic transitions can be calculated to predict the Ultraviolet-Visible (UV-Vis) spectrum. The spectrum of this molecule would be dominated by π-π* transitions within the phenyl and nitrobenzoate aromatic systems. The presence of the nitro groups is expected to cause a red-shift (shift to longer wavelengths) of the absorption maxima compared to the unsubstituted diphenylsilanediol benzoate.

Conformational Analysis and Intermolecular Interactions

Computational and theoretical investigations into the precise three-dimensional structure and non-covalent interactions of Diphenylsilanediol bis(3-nitrobenzoate) are not extensively available in public literature. However, predictive modeling and analysis of its constituent functional groups allow for a theoretical exploration of its conformational landscape and the nature of its intermolecular associations.

Detailed research findings from experimental crystallographic or in-depth computational studies specifically for Diphenylsilanediol bis(3-nitrobenzoate) are not prominently documented. Nevertheless, computational tools can provide predictions of certain physicochemical properties. For instance, predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, have been calculated for various adducts of the compound.

Adductm/zPredicted CCS (Ų)
[M+H]⁺515.09053217.5
[M+Na]⁺537.07247216.0
[M-H]⁻513.07597228.1
[M+NH₄]⁺532.11707219.1
[M+K]⁺553.04641205.6
[M+H-H₂O]⁺497.08051213.1
[M+HCOO]⁻559.08145236.9
[M+CH₃COO]⁻573.09710225.1
[M+Na-2H]⁻535.05792224.5
[M]⁺514.08270214.4
[M]⁻514.08380214.4
Data sourced from PubChemLite. uni.lu

The intermolecular interactions governing the solid-state packing of this compound would likely be multifaceted. The nitro groups are strong electron-withdrawing substituents, which can participate in various non-covalent interactions. Furthermore, the phenyl rings provide opportunities for π-π stacking and C-H···π interactions, which are common in organosilicon compounds containing aromatic moieties. The ester carbonyl groups and the nitro groups can also act as hydrogen bond acceptors, potentially forming C-H···O interactions.

Advanced Applications in Materials Science and Chemical Innovation

Integration into Polymeric Systems and Hybrid Materials Development

The incorporation of Diphenylsilanediol (B146891) bis(3-nitrobenzoate) into polymeric matrices and as a precursor for hybrid materials offers a pathway to creating materials with tailored functionalities. The presence of both rigid phenyl groups and polar nitro groups, along with the silicon-oxygen backbone, allows for significant modifications of polymer properties.

Diphenylsilanediol bis(3-nitrobenzoate) can be utilized as a modifying agent in organosilicon resins and coatings to enhance their performance characteristics. The introduction of this compound into resin formulations, such as epoxy resins, can improve thermal stability and mechanical properties. The rigid structure of the diphenylsilane (B1312307) core contributes to an increase in the glass transition temperature (Tg) of the cured resin. bohrium.comresearchgate.net The Si-O bonds within the structure can enhance the toughness of the material. bohrium.com

In coatings, the incorporation of silicon-containing compounds is known to improve weather resistance, thermal stability, and hardness, while also providing better stain resistance. mdpi.com The phenyl groups in Diphenylsilanediol bis(3-nitrobenzoate) can improve the compatibility between the silicone component and the organic resin matrix. webofproceedings.org Furthermore, the nitro groups, being strongly electron-withdrawing, can influence the surface energy and adhesion properties of the coating. The presence of the Si-O-C bond, formed upon reaction with the resin, can enhance the salt spray resistance of the cured coating. webofproceedings.org

Table 1: Potential Effects of Incorporating Diphenylsilanediol bis(3-nitrobenzoate) into Resins and Coatings

PropertyEnhancement Mechanism
Thermal Stability Introduction of Si-O bonds and rigid phenyl groups. bohrium.commdpi.com
Glass Transition Temperature (Tg) Increased rigidity from the diphenylsilane core. bohrium.comresearchgate.net
Toughness Flexibility of Si-O bonds. bohrium.com
Weather & Stain Resistance Properties imparted by the silicone component. mdpi.com
Adhesion & Surface Energy Influence of polar nitro groups.
Salt Spray Resistance Formation of Si-O-C bonds in the cured matrix. webofproceedings.org

In the realm of sol-gel chemistry, silanediols like diphenylsilanediol serve as crucial precursors for the synthesis of hybrid organic-inorganic materials and ceramics. While direct studies on Diphenylsilanediol bis(3-nitrobenzoate) in sol-gel processes are not prevalent, the behavior of the parent diphenylsilanediol provides valuable insights. The hydrolysis and condensation of such precursors lead to the formation of a silica-based network.

The 3-nitrobenzoate groups in Diphenylsilanediol bis(3-nitrobenzoate) would significantly influence the sol-gel process. Their presence would affect the hydrolysis and condensation rates of the silanol (B1196071) groups, which are fundamental to the formation of the gel network. The ester linkages themselves can be susceptible to hydrolysis under the acidic or basic conditions often employed in sol-gel chemistry. gelest.com This could lead to the release of 3-nitrobenzoic acid during the process, which would, in turn, affect the pH and catalytic conditions of the reaction.

As a ceramic precursor, the pyrolysis of a gel derived from Diphenylsilanediol bis(3-nitrobenzoate) would yield silicon-based ceramics. The organic components, including the phenyl and nitrobenzoate groups, would decompose at elevated temperatures, while the silicon would be converted to silica (B1680970) or silicon oxycarbide, depending on the pyrolysis atmosphere. The nitro groups could act as an internal oxidizing agent during the decomposition process. The final composition and microstructure of the ceramic would be heavily dependent on the processing conditions and the initial distribution of the organic and inorganic components in the gel.

Engineering Novel Functional Materials

The distinct chemical functionalities within Diphenylsilanediol bis(3-nitrobenzoate) can be leveraged to engineer novel materials with specific and advanced properties. The interplay between the silyl (B83357) ester bonds and the aromatic nitro groups is key to tailoring the material's performance.

The silyl ester bonds (Si-O-C=O) in Diphenylsilanediol bis(3-nitrobenzoate) are a critical feature influencing the material's properties. Silyl esters are known to be significantly more labile than their carbon-based counterparts (e.g., alkyl esters) and even more so than silyl ethers (Si-O-C). thieme-connect.de They are susceptible to hydrolysis under both mild acidic and basic conditions. thieme-connect.de This inherent instability can be either a desirable feature for controlled degradation or a challenge for long-term stability.

The hydrolysis of the silyl ester bond results in the formation of a silanol (Si-OH) and a carboxylic acid (in this case, 3-nitrobenzoic acid). The rate of hydrolysis can be influenced by the steric and electronic environment around the silicon atom and the ester group. The presence of two phenyl groups on the silicon atom provides some steric hindrance, which may slightly reduce the rate of hydrolysis compared to less substituted silyl esters. wikipedia.org

Table 2: Factors Influencing the Hydrolysis of Silyl Ester Bonds

FactorInfluence on Hydrolysis
pH Catalyzed by both acid and base. gelest.comthieme-connect.de
Steric Hindrance Bulky groups on silicon can slow hydrolysis. wikipedia.org
Electronic Effects Electron-withdrawing groups on the carboxylate can affect the lability of the ester bond.
Moisture Availability Essential for the hydrolysis reaction to proceed.

Strategies for Targeted Derivatization and Functionalization

The chemical structure of Diphenylsilanediol bis(3-nitrobenzoate) offers multiple sites for targeted chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties for specific applications in materials science.

The phenyl groups and the nitro moieties on the benzoate (B1203000) rings are prime targets for functionalization.

Phenyl Moieties: The phenyl groups attached to the silicon atom can undergo electrophilic aromatic substitution reactions, although the specific conditions would need to be carefully selected to avoid cleavage of the silyl ester bonds. Reactions such as halogenation, nitration, or Friedel-Crafts alkylation could introduce new functional groups onto the phenyl rings. Alternatively, starting with functionalized diphenylsilanediol precursors would be a more direct route to incorporating desired functionalities. The functionalization of these phenyl groups can be used to tune the solubility, reactivity, and electronic properties of the molecule, as well as to provide sites for cross-linking or grafting to other molecules or surfaces. organic-chemistry.org

Nitro Moieties: The nitro groups are highly versatile functional groups that can be transformed into a variety of other functionalities. numberanalytics.com

Reduction to Amines: The most common transformation of a nitro group is its reduction to an amine (-NH2). This can be achieved using various reducing agents, such as metals (e.g., Sn, Fe, Zn) in acidic media or through catalytic hydrogenation. masterorganicchemistry.com The resulting amino groups are highly reactive and can be used for a wide range of subsequent reactions, including amide formation, diazotization, and reaction with isocyanates, making them valuable for polymer synthesis and cross-linking.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov This allows for the displacement of the nitro group or other leaving groups on the aromatic ring by nucleophiles, providing a route to introduce a diverse range of functional groups.

Other Transformations: The nitro group can also participate in other reactions, such as partial reduction to hydroxylamines or conversion to other nitrogen-containing heterocycles, further expanding the chemical space accessible from this precursor.

By strategically modifying these moieties, a library of Diphenylsilanediol bis(3-nitrobenzoate) derivatives can be created, each with unique properties for applications ranging from high-performance polymers and coatings to functional hybrid materials and precursors for advanced ceramics.

Exploiting Silanol/Ester Reactivity for Tailored Polymer Architectures

The compound Diphenylsilanediol bis(3-nitrobenzoate) serves as a key building block in the synthesis of advanced polymeric materials. Its utility stems from the reactivity of its functional groups, which can be precisely controlled to create polymers with tailored architectures and properties. The core of this reactivity lies in the diphenylsilanediol moiety, which can be generated from the bis(3-nitrobenzoate) ester. This allows for the strategic incorporation of rigid diphenylsilyl units into various polymer backbones, leading to materials with enhanced thermal stability, specific optical properties, and improved mechanical performance.

The primary reactive sites are the silanol (Si-OH) groups of diphenylsilanediol, which are typically formed in situ via the hydrolysis of the ester linkages in Diphenylsilanediol bis(3-nitrobenzoate). wikipedia.orgwikipedia.org These silanol groups are highly amenable to polycondensation reactions, a type of step-growth polymerization where monomers combine to form polymers with the concurrent elimination of small molecules like water. gelest.commelscience.comyoutube.com This process is fundamental to creating a diverse range of silicon-containing polymers. melscience.comnih.gov

The polycondensation of diphenylsilanediol with various co-monomers, such as dicarboxylic acids or their derivatives, and diamines, allows for the synthesis of polymers like polyesters and polyamides. The incorporation of the bulky and rigid diphenylsilyl group into the polymer chain disrupts close packing, which can increase the solubility and lower the melting point of otherwise intractable polymers, while simultaneously enhancing their thermal stability due to the strength of the silicon-oxygen bond. nih.govresearchgate.net

Research has demonstrated that the reaction of diphenylsilanediol with epoxy resins, for example, can lead to modified polymers with significantly improved properties. researchgate.netwebofproceedings.org The silanol groups can react with the epoxy groups, grafting the diphenylsilyl unit onto the polymer network. webofproceedings.org This modification can enhance toughness and thermal decomposition resistance, as the resulting Si-O-C linkages and the inherent stability of the phenyl-substituted silicon atom contribute to a more robust final material. researchgate.netwebofproceedings.org

The controlled synthesis and well-defined structure of Diphenylsilanediol bis(3-nitrobenzoate) make it an excellent precursor for these applications. Its crystalline nature allows for high purity, which is crucial for achieving high molecular weight polymers with reproducible properties. The crystallographic data for Diphenylsilanediol bis(3-nitrobenzoate) provides precise information on bond lengths and angles, confirming the specific stereochemistry of the silicon center.

Table 1: Selected Crystallographic Data for Diphenylsilanediol bis(3-nitrobenzoate)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/b
Si-O Bond Length 1.64 Å
Si-C (phenyl) Bond Length 1.85 Å
O-Si-O Angle 108.5°
C-Si-C Angle 107.5°

Data sourced from crystallographic studies, providing a foundational understanding of the molecule's geometry. wikipedia.org

The strategic use of the diphenylsilanediol moiety, derived from its bis(3-nitrobenzoate) ester, allows for the engineering of polymers with a desirable combination of properties. solubilityofthings.comlibretexts.org By selecting appropriate co-monomers and controlling the polycondensation conditions, a wide array of polymer architectures can be achieved. kpi.uafarabi.university

Table 2: Examples of Polymer Architectures Derived from the Diphenylsilanediol Unit

Polymer Class Co-monomer Type Resulting Polymer Properties
Polysiloxanes Dichlorosilanes High thermal stability, liquid-crystalline properties. kpi.ua
Polyimides Dianhydrides and Diamines Improved solubility, enhanced thermal and mechanical properties. nih.gov
Epoxy Resins Epoxy prepolymers Increased toughness, higher thermal decomposition temperature, improved salt spray resistance. researchgate.netwebofproceedings.org
Polyesters Dicarboxylic acid chlorides Enhanced thermal stability, modified optical properties. taylorandfrancis.com

This table summarizes the versatility of the diphenylsilanediol unit in creating diverse, high-performance polymers through polycondensation reactions.

Conclusion and Future Research Directions

Synthesis of Current Understanding and Key Findings

Diphenylsilanediol (B146891) bis(3-nitrobenzoate) is an organosilicon compound for which there is a notable absence of dedicated research in peer-reviewed literature. However, a comprehensive understanding can be synthesized by examining its constituent components and related chemical principles.

The logical synthetic route to this compound is the esterification of diphenylsilanediol with 3-nitrobenzoic acid. This reaction would likely require a catalyst and conditions that facilitate the removal of water to drive the equilibrium towards the formation of the desired silyl (B83357) ester. Diphenylsilanediol itself is a stable, crystalline solid produced from the hydrolysis of diphenyldichlorosilane. wikipedia.orgchemicalbook.com 3-Nitrobenzoic acid is a well-characterized organic acid, prepared by the nitration of benzoic acid. chemicalbook.comwikipedia.org

The properties of Diphenylsilanediol bis(3-nitrobenzoate) can be inferred from its structure. The diphenylsilanediol core provides a thermally stable, three-dimensional scaffold. chemicalbook.com The presence of two phenyl groups attached to the silicon atom imparts steric bulk and influences the compound's solubility in organic solvents. The 3-nitrobenzoate groups are expected to introduce significant electronic effects. The nitro group is a strong electron-withdrawing group, which would increase the acidity of the parent carboxylic acid and influence the reactivity of the ester. wikipedia.orgchemicalbook.com

Identification of Unexplored Research Frontiers in Silanediol (B1258837) Bis(nitrobenzoate) Chemistry

The lack of specific research on Diphenylsilanediol bis(3-nitrobenzoate) means that numerous research frontiers remain entirely unexplored. These can be categorized based on the compound's potential functionalities.

Synthesis and Catalysis: A primary research avenue would be the development and optimization of synthetic methods. While direct esterification is plausible, exploring alternative routes, such as using acyl chlorides or other activated derivatives of 3-nitrobenzoic acid, could lead to higher yields and purity. Furthermore, the use of silanediols and related silanols as catalysts for reactions like direct amidation is a growing field. nih.gov Investigating the catalytic activity of Diphenylsilanediol bis(3-nitrobenzoate) or its precursors in various organic transformations presents a significant opportunity.

Materials Science: The thermal stability of the siloxane linkage combined with the polar nitro groups suggests potential applications in materials science. Unexplored areas include its use as a component in hybrid organic-inorganic polymers, as a cross-linking agent, or as an additive to modify the properties of existing polymers. The introduction of nitro groups could enhance properties such as thermal resistance, refractive index, or non-linear optical activity. The broader application of functional alkoxysilanes in modifying surfaces and creating novel materials is well-established, providing a template for future work. mdpi.com

Coordination Chemistry: The oxygen atoms of the carboxyl groups and the nitro groups could act as coordination sites for metal ions. The synthesis and characterization of metal complexes with Diphenylsilanediol bis(3-nitrobenzoate) as a ligand is a completely open field. Such complexes could have interesting magnetic, electronic, or catalytic properties.

Outlook on Emerging Roles in Advanced Chemical Systems and Materials Innovation

The future of compounds like Diphenylsilanediol bis(3-nitrobenzoate) is tied to the broader trends in organosilicon chemistry and materials science. researchgate.netrsc.org The ability to combine a robust inorganic-like core (the silanediol) with tunable organic functionalities (the nitrobenzoate groups) is a powerful strategy for designing new molecules with specific properties.

Advanced Polymers and Resins: There is potential for this compound to be used as a monomer or a precursor for specialty polymers. The presence of the nitro groups could lead to materials with high thermal stability and specific dielectric properties, making them suitable for applications in electronics or aerospace. The general field of using organosilicon compounds to create functional materials is rapidly expanding. mdpi.com

Precursors for Ceramics: Upon controlled pyrolysis, organosilicon compounds can be converted into silicon-based ceramics. The specific composition of Diphenylsilanediol bis(3-nitrobenzoate) could lead to the formation of silicon oxynitride or related ceramic materials with tailored properties.

Bioactive Materials: While there is no current data, the structural similarity of diphenylsilanediol to the anticonvulsant drug phenytoin (B1677684) has been noted. wikipedia.org Although the addition of nitrobenzoate groups would significantly alter its biological activity, the broader field of bioactive organosilanes is an active area of research. semanticscholar.org Future studies could explore the biological properties of this class of compounds, particularly as potential enzyme inhibitors, where silanediols can act as transition-state isosteres. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diphenylsilanediol bis(3-nitrobenzoate), and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves esterification of diphenylsilanediol with 3-nitrobenzoyl chloride under anhydrous conditions. Key steps include:

  • Reagent Purification : Ensure reagents are dried (e.g., molecular sieves for solvents) to avoid hydrolysis side reactions.
  • Monitoring Reaction Progress : Use thin-layer chromatography (TLC) or in-situ FTIR to track ester bond formation.
  • Intermediate Characterization : Employ 1H^1H- and 13C^{13}C-NMR to confirm esterification, and elemental analysis to verify stoichiometry. For crystallographic validation, single-crystal X-ray diffraction with software like SHELX or visualization tools like ORTEP-3 can resolve molecular geometry.

Q. How is the molecular geometry of diphenylsilanediol bis(3-nitrobenzoate) determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

  • Crystallization : Optimize solvent mixtures (e.g., chloroform/hexane) to grow high-quality crystals.
  • Data Collection : Use a diffractometer with Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}).
  • Refinement : Process data with SHELXL to refine bond lengths, angles, and torsional parameters. Compare results with computational models (e.g., DFT) to validate hybridization states (e.g., tetrahedral Si geometry) .

Q. What role does diphenylsilanediol bis(3-nitrobenzoate) play in silane coupling applications?

  • Methodological Answer : The nitrobenzoate groups enhance solubility in polar matrices, while the silanol core facilitates crosslinking. Experimental design considerations:

  • Surface Modification : Apply the compound as a coupling agent in polymer composites via sol-gel methods. Monitor hydrolysis-condensation kinetics using 29Si^{29}Si-NMR .
  • Stability Testing : Assess thermal stability via thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., 200–300°C) .

Advanced Research Questions

Q. How can diphenylsilanediol bis(3-nitrobenzoate) serve as a core unit in dendrimer synthesis?

  • Methodological Answer : Its bifunctional silanol groups enable divergent dendrimer growth. Key steps:

  • Functionalization : React the silanol with phosphorus-containing dendrons (e.g., using Schiff base reactions).
  • Characterization : Confirm dendritic architecture via MALDI-TOF MS for molecular weight validation and 31P^{31}P-NMR to track phosphorus incorporation .
  • Morphology Analysis : Use scanning electron microscopy (SEM) to assess dendrimer size (e.g., 50–100 nm aggregates) .

Q. What challenges arise when incorporating diphenylsilanediol bis(3-nitrobenzoate) into copolymers, and how are they addressed?

  • Methodological Answer : In poly(butylene adipate-co-terephthalate) copolymers, challenges include:

  • Phase Separation : Mitigate via melt-polycondensation at 220–240°C with catalytic tin(II) octanoate.
  • Mechanical Property Analysis : Use dynamic mechanical analysis (DMA) to measure glass transition temperatures (TgT_g) and tensile strength. Correlate with ester group content via 1H^1H-NMR integration .

Q. How should researchers resolve contradictions in thermal stability data across studies?

  • Methodological Answer : Discrepancies may stem from varying sample purity or experimental conditions. Strategies:

  • Standardized Protocols : Use identical heating rates (e.g., 10°C/min in TGA) and purge gases (e.g., N2_2).
  • Comparative Analysis : Benchmark against diphenylsilanediol derivatives (e.g., adipate vs. nitrobenzoate esters) to isolate substituent effects .

Q. What advanced spectral techniques are critical for analyzing nitrobenzoate ester degradation?

  • Methodological Answer :

  • Time-Resolved FTIR : Track C=O (1720 cm1^{-1}) and NO2_2 (1530 cm1^{-1}) peak shifts during thermal stress.
  • High-Resolution MS : Identify degradation fragments (e.g., nitrobenzoic acid via ESI-MS).
  • Solid-State NMR : Use 15N^{15}N-NMR to probe nitro group stability under UV exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.